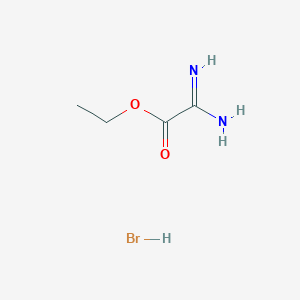
Ethyl 2-amino-2-iminoacetate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-iminoacetate hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-iminoacetate hydrobromide can be synthesized through several methods. One common approach involves the reaction of ethyl formate with formamidine hydrochloride in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-ethoxycarbonylformamidine hydrobromide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-2-iminoacetate hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines .
Applications De Recherche Scientifique
Ethyl 2-amino-2-iminoacetate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-ethoxycarbonylformamidine hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- 1-Ethoxycarbonylformamidine hydrochloride
- 1-Methoxycarbonylformamidine hydrobromide
- 1-Ethoxycarbonylformamidine sulfate
Uniqueness: Ethyl 2-amino-2-iminoacetate hydrobromide is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of yield and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C4H9BrN2O2 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
ethyl 2-amino-2-iminoacetate;hydrobromide |
InChI |
InChI=1S/C4H8N2O2.BrH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H |
Clé InChI |
BOPPSRGQAVIGSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=N)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















